molecular formula C11H14INO3 B13504408 Tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B13504408
M. Wt: 335.14 g/mol
InChI Key: BDZMOWLHGFADLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an iodine atom at the 5-position of the pyridine ring, an oxo group at the 2-position, and a tert-butyl ester group attached to the acetyl side chain

Preparation Methods

The synthesis of tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the iodination of a pyridine derivative followed by esterification. One common method involves the reaction of 2-oxo-1,2-dihydropyridine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5-position. The resulting iodinated pyridine derivative is then reacted with tert-butyl bromoacetate in the presence of a base to form the desired compound .

Chemical Reactions Analysis

Tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and oxo group play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds include:

Tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate stands out due to the presence of the iodine atom, which imparts unique reactivity and biological activity compared to its halogenated counterparts.

Properties

Molecular Formula

C11H14INO3

Molecular Weight

335.14 g/mol

IUPAC Name

tert-butyl 2-(5-iodo-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C11H14INO3/c1-11(2,3)16-10(15)7-13-6-8(12)4-5-9(13)14/h4-6H,7H2,1-3H3

InChI Key

BDZMOWLHGFADLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=CC1=O)I

Origin of Product

United States

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